molecular formula C24H21F3N2O3 B284231 4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B284231
M. Wt: 442.4 g/mol
InChI Key: LGPQMDPGGXKNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the field of cancer research. This compound belongs to the class of kinase inhibitors and has been found to be effective in targeting specific kinases involved in the progression of cancer cells.

Mechanism of Action

4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide works by inhibiting specific kinases involved in the progression of cancer cells. It targets the spleen tyrosine kinase (SYK) and Janus kinase (JAK) pathways, which are known to be involved in the growth and survival of cancer cells. By inhibiting these pathways, this compound can prevent the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been found to have an effect on the immune system, enhancing the activity of immune cells and improving the body's ability to fight cancer.

Advantages and Limitations for Lab Experiments

4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study in vitro. It has also been found to be effective in targeting specific kinases involved in cancer progression, making it a valuable tool for cancer research. However, this compound has some limitations, including its potential for off-target effects and its limited efficacy in certain types of cancer.

Future Directions

For the study of 4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide include the development of combination therapies, more potent and selective inhibitors, and further clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide involves a series of steps that require expertise in organic chemistry. The initial step involves the preparation of 2-ethylaniline, which is then reacted with ethyl chloroformate to form 2-(2-ethylanilino)-2-oxoethyl chloroformate. This intermediate is then reacted with 3-(trifluoromethyl)aniline to form the desired product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential in cancer research. It has been found to be effective in inhibiting specific kinases that are involved in the progression of cancer cells. This compound has shown promise in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been found to be effective in combination with other cancer therapies, making it a promising candidate for future clinical trials.

Properties

Molecular Formula

C24H21F3N2O3

Molecular Weight

442.4 g/mol

IUPAC Name

4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C24H21F3N2O3/c1-2-16-6-3-4-9-21(16)29-22(30)15-32-20-12-10-17(11-13-20)23(31)28-19-8-5-7-18(14-19)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,31)(H,29,30)

InChI Key

LGPQMDPGGXKNJU-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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